

Application Notes and Protocols for Tamra-peg2-N3 in FRET Studies

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Compound of Interest

Compound Name: *Tamra-peg2-N3*

Cat. No.: *B12385394*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Tamra-peg2-N3** as a versatile acceptor fluorophore in Förster Resonance Energy Transfer (FRET) studies. Detailed protocols for biomolecule labeling via "click chemistry" and subsequent FRET analysis are provided to facilitate the investigation of molecular interactions, enzymatic activities, and conformational changes in various biological systems.

Introduction to Tamra-peg2-N3 in FRET

Tamra-peg2-N3 is a derivative of the well-established fluorescent dye, Tetramethylrhodamine (TAMRA). It has been chemically modified to include a polyethylene glycol (PEG) linker and a terminal azide (N3) group. The PEG linker enhances aqueous solubility, while the azide moiety enables highly specific and efficient covalent attachment to alkyne-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".

In the context of FRET, a distance-dependent physical process through which energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor fluorophore, **Tamra-peg2-N3** serves as an excellent acceptor. Its spectral properties, including an absorption maximum that overlaps well with the emission of common donor dyes like fluorescein (FAM), make it a popular choice for FRET pairs. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a powerful tool for studying molecular proximity.

Quantitative Data for FRET Pair Selection

The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The Förster distance (R_0), at which FRET efficiency is 50%, is a key parameter for this selection. Below are tables summarizing the essential quantitative data for TAMRA.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~546 - 565 nm	
Emission Maximum (λ_{em})	~580 nm	
Molar Extinction Coefficient (ϵ)	~95,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.1 - 0.3 (can be environmentally sensitive)	

Table 1: Spectroscopic Properties of TAMRA. Note: The exact spectral characteristics can be influenced by factors such as solvent, pH, and the molecule to which it is conjugated.

Donor Fluorophore	Acceptor Fluorophore	Förster Distance (R_0) in Å (dsDNA)	Reference(s)
Cy3	TAMRA	60	
6-FAM	TAMRA	45-55 (estimated)	

Table 2: Förster Distances for Common TAMRA FRET Pairs. The Förster distance can vary depending on the environment and the nature of the biomolecules to which the dyes are attached. For instance, the quantum yield of TAMRA, and thus the R_0 , can differ between single-stranded and double-stranded DNA.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Proteins with Tamra-peg2-N3 via CuAAC

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling a protein containing a genetically incorporated alkyne-bearing unnatural amino acid with **Tamra-peg2-N3**.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Tamra-peg2-N3**
- Copper(II) sulfate (CuSO_4)
- Tris(2-carboxyethyl)phosphine (TCEP)
- Tris(benzyltriazolylmethyl)amine (TBTA)
- Degassed buffer (e.g., PBS, pH 7.4)
- DMSO (anhydrous)
- Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Tamra-peg2-N3** in anhydrous DMSO.
 - Prepare a 50 mM stock solution of CuSO_4 in deionized water.
 - Prepare a 50 mM stock solution of TCEP in deionized water. Neutralize if necessary.
 - Prepare a 10 mM stock solution of TBTA in DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in degassed buffer.

- Add **Tamra-peg2-N3** to the protein solution to a final concentration of 100-200 μM .
- Add TBTA to a final concentration of 100 μM .
- Add TCEP to a final concentration of 1 mM.
- Initiate the reaction by adding CuSO_4 to a final concentration of 1 mM.
- Incubation:
 - Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.
- Purification:
 - Remove the unreacted **Tamra-peg2-N3** and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with the desired storage buffer.
 - Collect the protein-containing fractions.
- Characterization:
 - Confirm the labeling efficiency by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~555 nm (for TAMRA concentration).
 - Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.

Protocol 2: Intensity-Based FRET Imaging in Live Cells

This protocol outlines a general procedure

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